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Trial Design and Baseline Data

The STArgardt Remofuscin Treatment Trial (STARTT) was a Phase II, multinational, double-masked,

placebo-controlled proof-of-concept study [1]. The key details are summarized below.

Trial Aspect Details

Official Name STARTT (STArgardt Remofuscin Treatment Trial) [1]

EudraCT Number 2018-001496-20 [1] [2]

ClinicalTrials.gov ID Information not provided in search results

Phase Phase II [1]

Status Completed (as per EU Clinical Trials Register) [2]

Study Drug Remofuscin (active ingredient: Soraprazan) 20 mg tablets [1]

Patient Population 87 adults with genetically confirmed STGD1 [1]

Design Randomized (2:1 drug:placebo), double-masked, placebo-controlled [1]

Treatment Duration 24 months [1]
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Trial Aspect Details

Primary Outcome Change in quantitative autofluorescence (qAF8) from baseline to 24 months [1]

The baseline characteristics of the 87 enrolled patients, which is the largest multinational STGD1 cohort to

undergo standardized qAF imaging, are as follows [1]:

Baseline Characteristic Median (Range) or Mean ± SD

Age 35 ± 11 years

Sex (Female) 56% (49 patients)

qAF8 Value 438 Units (range 210-729)

Best Corrected Visual Acuity (BCVA) 0.50 (range 0.13-0.80)

Low Luminance Visual Acuity (LLVA) 0.20 (range 0.06-0.63)

Mean Retinal Sensitivity (Microperimetry) 20.4 dB (range 0.0-28.8)

Central Subfield Retinal Thickness 142 µm (range 72-265)

Reading Speed 108 ± 39 words/minute

Mechanism of Action and Preclinical Data

The diagram below illustrates the proposed mechanism of Soraprazan (Remofuscin) based on preclinical

studies.
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Preclinical studies support this mechanism:

Lipofuscin Removal: The drug was discovered to remove existing lipofuscin from retinal pigment
epithelium (RPE) cells in animal models, including primates and ABCA4-/- knockout mice [1] [3].

RPE Specificity: Pharmacokinetic studies in mice showed that after intravitreal injection, Remofuscin
specifically accumulated in the RPE by binding to pigments like lipofuscin and melanin, creating a

long-lasting depot effect [3].

Status of Clinical Trial Results

The STARTT trial is listed as "Completed" in the European Union Clinical Trials Register [2]. However, a

peer-reviewed publication reporting the final efficacy outcomes (e.g., the change in qAF or visual function

after 24 months of treatment) is not yet available in the searched literature.

What is Known: The detailed trial protocol, methodology, and comprehensive baseline

characteristics of the patient cohort are published [1].
What is Pending: The comparative results of the Remofuscin treatment group versus the placebo

group after 24 months, which will determine the drug's efficacy and safety, are awaited.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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